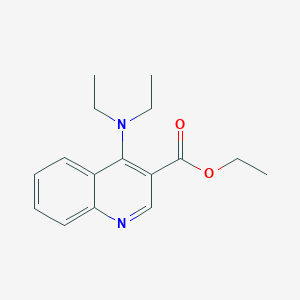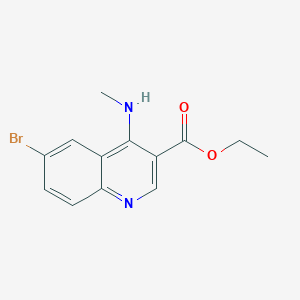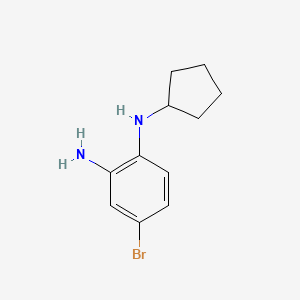
3-Quinolinecarboxylic acid, 4-(diethylamino)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarboxylic acid, 4-(diethylamino)-, ethyl ester is a chemical compound with the molecular formula C16H20N2O2 and a molecular weight of 272.34 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The structure of this compound includes a quinoline ring system substituted with a diethylamino group and an ethyl ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 3-quinolinecarboxylic acid, 4-(diethylamino)-, ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 3-quinolinecarboxylic acid with diethylamine and ethanol in the presence of a catalyst . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial production methods often employ more efficient and scalable techniques, such as microwave-assisted synthesis or solvent-free reactions. These methods not only reduce reaction times but also minimize the use of hazardous solvents, making the process more environmentally friendly .
Chemical Reactions Analysis
3-Quinolinecarboxylic acid, 4-(diethylamino)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid, while reduction may produce quinoline-3-methanol .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-quinolinecarboxylic acid, 4-(diethylamino)-, ethyl ester involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various pathways . The diethylamino group enhances its binding affinity to target molecules, while the quinoline ring system provides structural stability and specificity .
Comparison with Similar Compounds
Similar compounds to 3-quinolinecarboxylic acid, 4-(diethylamino)-, ethyl ester include other quinoline derivatives such as:
6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid: Known for its fluorescence properties and used as a derivatizing reagent.
Quinoline-3-carboxylic acid ethyl ester: A simpler ester derivative used in various synthetic applications.
Compared to these compounds, this compound is unique due to the presence of the diethylamino group, which enhances its reactivity and binding properties .
Properties
CAS No. |
93074-73-8 |
|---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
ethyl 4-(diethylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c1-4-18(5-2)15-12-9-7-8-10-14(12)17-11-13(15)16(19)20-6-3/h7-11H,4-6H2,1-3H3 |
InChI Key |
CWAMEKGCTKMZAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=NC2=CC=CC=C21)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(2-methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12117968.png)




![1-[(Dimethylcarbamoyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B12117984.png)


![4-(2-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B12118004.png)
![5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B12118015.png)
